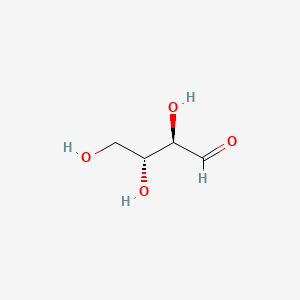

D-Erythrose

Descripción

Erythrose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Roccella fuciformis, Arabidopsis thaliana, and other organisms with data available.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3R)-2,3,4-trihydroxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017424, DTXSID601318240 | |

| Record name | (+/-)-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-51-6, 583-50-6 | |

| Record name | (±)-Erythrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Erythrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Erythrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-erythrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3EI0WE8Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERYTHROSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756EZ12FT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of D-Erythrose

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of this compound. The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and structural visualizations.

Core Chemical and Physical Properties

This compound is a naturally occurring tetrose, a four-carbon monosaccharide belonging to the aldose family.[1][2][3][4] It serves as a vital intermediate in various metabolic pathways, including the pentose phosphate pathway.[5][6] The D-isomer is the biologically relevant form.[5] Quantitative physical and chemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2R,3R)-2,3,4-Trihydroxybutanal | [2][7][8] |

| CAS Number | 583-50-6 | [1][5][7][9] |

| Molecular Formula | C₄H₈O₄ | [2][5][6][7] |

| Molecular Weight | 120.10 g/mol | [2][6][7][9] |

| Appearance | Syrup or viscous liquid, can be colorless to light yellow.[2][3][7][10][11] | |

| Melting Point | < 25 °C | [11][12][13] |

| Boiling Point | Estimates range from 144.07 °C to 311.1 °C at 760 mmHg.[11][12][13] | |

| Solubility | Highly soluble in water and other polar protic solvents.[1][2] Fully miscible in water and soluble in methanol.[10][11] Specific values reported as 200 mg/mL in H₂O and DMSO[6], and 50 mg/mL in water.[14] | |

| Specific Rotation | Exhibits mutarotation: [α]D²⁰ starts at +1° and equilibrates to -14.5° over 3 days (c=11 in water).[7][15] | |

| Stereochemistry | Contains two stereocenters with a (2R,3R) configuration.[1][16] |

Chemical Structure

This compound is an aldotetrose, characterized by a four-carbon backbone with an aldehyde group at C-1 and hydroxyl groups at C-2, C-3, and C-4.[1][17] Its structure is fundamental to its chemical behavior and biological role.

Open-Chain and Cyclic Forms

In aqueous solutions, this compound exists as an equilibrium mixture of its open-chain (aldehyde) form and its cyclic hemiacetal forms.[1] The cyclic structure is predominantly a five-membered ring, known as a furanose. This cyclization occurs via an intramolecular nucleophilic addition of the hydroxyl group at C-4 to the aldehyde carbonyl at C-1. This process creates a new chiral center at C-1 (the anomeric carbon), resulting in two anomers: α-D-erythrofuranose and β-D-erythrofuranose.

The relationship between these forms is illustrated below.

Note: Placeholder images are used in the DOT script above as direct image embedding is not supported. A proper chemical drawing tool would be used for a final publication.

Figure 1. Equilibrium of this compound in solution.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been documented in chemical literature.

-

Oxidation of Calcium D-arabonate:

-

Principle: This classic method involves the oxidative degradation of a larger carbohydrate.

-

Methodology: this compound can be prepared from calcium D-arabonate through oxidation with hydrogen peroxide (H₂O₂).[7][15] This reaction, known as the Ruff degradation, shortens the carbon chain of the aldose by one carbon.

-

-

Degradation of D-glucose:

-

From Glycolaldehyde:

-

Principle: An aldol condensation reaction to form a tetrose from a two-carbon precursor.

-

Methodology: A study demonstrated that applying an intense electric field to an aqueous solution of glycolaldehyde can induce the formation of new C-C bonds, leading to the synthesis of this compound.[18][19] This method is of interest in prebiotic chemistry research.

-

Analysis and Characterization

-

Qualitative Analysis (Reducing Sugar Tests):

-

Principle: The open-chain form of this compound possesses a free aldehyde group, which can be readily oxidized. This makes it a reducing sugar.[1]

-

Methodology: this compound will yield a positive result with standard reagents used to detect reducing sugars. For example, it slowly reduces cold Fehling's solution, which involves the reduction of Cu²⁺ ions to form a red precipitate of copper(I) oxide.[7][15]

-

-

Spectroscopic Analysis (NMR):

-

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution.

-

Methodology: ¹³C NMR spectroscopy can be used to monitor the carbonyl migration and epimerization of this compound in solution.[20] In a study using ¹³C-labeled this compound at pH 8.5, distinct signals were observed for the α-furanose, β-furanose, and hydrated open-chain forms, allowing for the quantification of each species in the equilibrium mixture.[20]

-

-

Polarimetry:

-

Principle: The chiral nature of this compound makes it optically active, meaning it rotates the plane of polarized light.[21] The change in optical rotation over time (mutarotation) reflects the equilibration between the anomeric forms.

-

Methodology: A polarimeter is used to measure the optical rotation of a solution of this compound. The specific rotation is calculated based on the observed rotation, concentration, and path length.[21] As cited, the specific rotation of this compound changes from an initial value to a stable equilibrium value over several days.[7][15]

-

Signaling Pathways and Biological Relevance

This compound 4-phosphate, a phosphorylated derivative of this compound, is a key intermediate in two central metabolic pathways:

-

Pentose Phosphate Pathway (PPP): This pathway is crucial for the synthesis of nucleotides and the production of NADPH for reductive biosynthesis.

-

Calvin Cycle: In photosynthetic organisms, this cycle utilizes this compound 4-phosphate in the process of carbon fixation.[3]

The involvement of this compound derivatives in these fundamental processes underscores their importance in cellular metabolism.

Figure 2. Role of this compound 4-Phosphate in key metabolic pathways.

This guide provides foundational technical information on this compound, intended to support further research and development activities. The compiled data and methodologies offer a starting point for experimental design and a deeper understanding of this important monosaccharide.

References

- 1. chemicalzenith.com [chemicalzenith.com]

- 2. Erythrose [bionity.com]

- 3. Erythrose - Wikipedia [en.wikipedia.org]

- 4. Write the structure of this compound? [vedantu.com]

- 5. CAS 583-50-6: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | D-(-)-Erythrose | Tetrose | TargetMol [targetmol.com]

- 7. This compound [drugfuture.com]

- 8. This compound | C4H8O4 | CID 94176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. D-(-)-ERYTHROSE | 583-50-6 [chemicalbook.com]

- 11. Cas 583-50-6,D-(-)-ERYTHROSE | lookchem [lookchem.com]

- 12. D-(-)-ERYTHROSE|583-50-6|lookchem [lookchem.com]

- 13. Page loading... [wap.guidechem.com]

- 14. glpbio.com [glpbio.com]

- 15. 1758-51-6, this compound, CAS:1758-51-6 [chemsynlab.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Write the structure of this compound? - askIITians [askiitians.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of (d)-erythrose from glycolaldehyde aqueous solutions under electric field - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Specific rotation - Wikipedia [en.wikipedia.org]

The Pivotal Role of D-Erythrose-4-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions of D-Erythrose-4-Phosphate (E4P) within the non-oxidative branch of the Pentose Phosphate Pathway (PPP). E4P, a four-carbon aldose phosphate, serves as a critical metabolic intermediate, linking the PPP with glycolysis and serving as a key precursor for the biosynthesis of aromatic amino acids. This document provides a comprehensive overview of its production and consumption, the kinetics of the enzymes involved, detailed experimental protocols for the study of these enzymes, and a workflow for metabolic flux analysis.

This compound-4-Phosphate in the Pentose Phosphate Pathway

This compound-4-Phosphate is a central intermediate in the non-oxidative phase of the pentose phosphate pathway.[1] This phase of the pathway is responsible for the interconversion of sugar phosphates, ultimately linking the PPP to glycolysis and providing essential precursors for various biosynthetic pathways. The primary role of E4P is twofold:

-

A substrate for Transketolase and Transaldolase: E4P is both a product and a reactant in the reversible reactions catalyzed by transketolase and transaldolase. These enzymes are key to the carbon-shuffling network of the non-oxidative PPP.

-

A precursor for Aromatic Amino Acid Biosynthesis: E4P is a crucial starting material for the shikimate pathway, which leads to the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in organisms that possess this pathway, including bacteria, fungi, and plants.[1]

The production and consumption of E4P are tightly regulated by the activity of transketolase and transaldolase, which in turn are influenced by the cellular demand for NADPH, ribose-5-phosphate, and aromatic amino acids.

Enzymatic Reactions Involving this compound-4-Phosphate

The metabolism of E4P in the pentose phosphate pathway is primarily governed by two key enzymes: transketolase and transaldolase.

Transketolase

Transketolase (EC 2.2.1.1) is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. In the context of E4P, transketolase catalyzes the following reaction:

Xylulose-5-Phosphate + Erythrose-4-Phosphate ⇌ Fructose-6-Phosphate + Glyceraldehyde-3-Phosphate

This reaction is a critical link between the PPP and glycolysis, as it produces two key glycolytic intermediates.

Transaldolase

Transaldolase (EC 2.2.1.2) is an enzyme that catalyzes the reversible transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor. The reaction involving E4P is:

Sedoheptulose-7-Phosphate + Glyceraldehyde-3-Phosphate ⇌ Erythrose-4-Phosphate + Fructose-6-Phosphate

This reaction is another vital connection point between the PPP and glycolysis.

Quantitative Data

The following table summarizes the available kinetic data for the enzymes transketolase and transaldolase with respect to their interaction with this compound-4-Phosphate.

| Enzyme | Organism/Tissue | Substrate | Apparent Michaelis Constant (Km) |

| Transaldolase | Rat Liver | Erythrose-4-Phosphate | 0.13 mM |

| Transaldolase | Rat Hepatoma 3924A | Erythrose-4-Phosphate | 0.17 mM |

| Transaldolase | Methanocaldococcus jannaschii | Erythrose-4-Phosphate | 15.6 ± 2.8 µM (at 25°C) |

| Transaldolase | Methanocaldococcus jannaschii | Erythrose-4-Phosphate | 27.8 ± 4.3 µM (at 50°C) |

| Transketolase | - | Erythrose-4-Phosphate | Not readily available in the literature |

Note: The Km value for transketolase with erythrose-4-phosphate as a substrate is not well-documented in publicly available literature.

Experimental Protocols

Spectrophotometric Assay of Transaldolase Activity

This protocol is adapted from a standard enzymatic assay procedure.

Principle: The production of glyceraldehyde-3-phosphate (GAP) from the transaldolase-catalyzed reaction between sedoheptulose-7-phosphate and an aldose acceptor is coupled to the oxidation of NADH by glycerol-3-phosphate dehydrogenase, following the conversion of GAP to dihydroxyacetone phosphate by triosephosphate isomerase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

-

Assay Buffer: 50 mM Imidazole, pH 7.5

-

Substrates:

-

5 mM Fructose-6-Phosphate (F6P)

-

100 µM Erythrose-4-Phosphate (E4P)

-

-

Coupling Enzymes and Cofactor:

-

100 µM NADH

-

5 units of Triosephosphate Isomerase (TPI)

-

5 units of Glycerol-3-Phosphate Dehydrogenase (G3PDH)

-

-

Enzyme: Purified or crude transaldolase preparation

Procedure:

-

Prepare a reaction mixture containing the assay buffer, F6P, E4P, NADH, TPI, and G3PDH in a cuvette.

-

Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to record any background NADH oxidation.

-

Initiate the reaction by adding the transaldolase enzyme solution to the cuvette.

-

Immediately monitor the decrease in absorbance at 340 nm for a period of 5-10 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot.

-

The activity of transaldolase is proportional to the rate of NADH oxidation, which can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

Spectrophotometric Assay of Transketolase Activity

This protocol is based on the principle of coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH.

Principle: The glyceraldehyde-3-phosphate produced from the transketolase-catalyzed reaction between xylulose-5-phosphate and erythrose-4-phosphate is converted to dihydroxyacetone phosphate by triosephosphate isomerase. Dihydroxyacetone phosphate is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.6

-

Substrates:

-

5 mM Xylulose-5-Phosphate (X5P)

-

5 mM Erythrose-4-Phosphate (E4P)

-

-

Coupling Enzymes and Cofactor:

-

0.2 mM NADH

-

1 unit of Triosephosphate Isomerase (TPI)

-

1 unit of Glycerol-3-Phosphate Dehydrogenase (G3PDH)

-

-

Cofactors for Transketolase:

-

0.1 mM Thiamine Pyrophosphate (TPP)

-

1 mM MgCl2

-

-

Enzyme: Purified or crude transketolase preparation

Procedure:

-

Prepare a reaction mixture containing the assay buffer, X5P, E4P, NADH, TPI, G3PDH, TPP, and MgCl2 in a cuvette.

-

Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to reach thermal equilibrium and measure any background reaction.

-

Start the reaction by adding the transketolase enzyme solution.

-

Continuously monitor the decrease in absorbance at 340 nm.

-

Determine the rate of reaction from the linear phase of the curve.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH.

13C-Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway

13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways, including the PPP.

Principle: Cells are cultured in the presence of a 13C-labeled substrate (e.g., [1,2-13C2]glucose or [U-13C6]glucose). The distribution of the 13C label in downstream metabolites, such as the sugar phosphates of the PPP and amino acids derived from them, is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This labeling pattern is then used in a computational model to estimate the intracellular metabolic fluxes.

Methodology:

-

Isotope Labeling:

-

Culture cells in a defined medium containing the 13C-labeled glucose as the primary carbon source.

-

Allow the cells to reach a metabolic and isotopic steady state. The time required for this will vary depending on the cell type and growth rate.

-

-

Quenching and Extraction:

-

Rapidly quench metabolic activity by, for example, adding cold methanol.

-

Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

-

-

Analysis of Labeled Metabolites:

-

Analyze the isotopic labeling patterns of key metabolites (e.g., sugar phosphates, amino acids) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Metabolic Flux Calculation:

-

Use a metabolic network model that includes the reactions of the PPP and related pathways.

-

Employ software tools (e.g., INCA, Metran) to fit the measured labeling data to the model and estimate the metabolic fluxes.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The central role of Erythrose-4-Phosphate in the Pentose Phosphate Pathway.

Caption: Workflow for the spectrophotometric assay of Transaldolase activity.

References

Biosynthesis of D-Erythrose in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of D-Erythrose, a critical precursor for various metabolic pathways in plants. The biologically active form, this compound 4-phosphate (E4P), is a key intermediate in central carbon metabolism, linking the pentose phosphate pathway and the Calvin cycle to the biosynthesis of aromatic amino acids, lignin, and a plethora of secondary metabolites with significant pharmacological and industrial applications.

Core Metabolic Pathways for this compound 4-Phosphate Biosynthesis

In plants, this compound 4-phosphate is primarily synthesized through two interconnected pathways: the Pentose Phosphate Pathway (PPP) and the Calvin-Benson-Bassham (CBB) cycle. The key enzymes responsible for the direct formation of E4P are transketolase and transaldolase.

The Pentose Phosphate Pathway (PPP)

The PPP is a major metabolic route for the production of NADPH and the precursor for nucleotide biosynthesis. The non-oxidative phase of the PPP is a crucial source of E4P in non-photosynthetic tissues and in photosynthetic tissues in the dark. The key reactions are:

-

Transketolase: This enzyme catalyzes the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor. One of the key reactions for E4P synthesis is:

-

Fructose 6-phosphate + Glyceraldehyde 3-phosphate ⇌ Erythrose 4-phosphate + Xylulose 5-phosphate

-

-

Transaldolase: This enzyme catalyzes the reversible transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor.[1] It is involved in the interconversion of sugars in the PPP and contributes to the pool of substrates for transketolase.[1]

-

Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate ⇌ Erythrose 4-phosphate + Fructose 6-phosphate[2]

-

The Calvin-Benson-Bassham (CBB) Cycle

In photosynthetic tissues, the CBB cycle is the primary pathway for carbon fixation and a major source of E4P. The regenerative phase of the cycle involves a series of reactions catalyzed by transketolase and aldolase that mirror the non-oxidative PPP, but operate in the direction of pentose phosphate regeneration. The production of E4P in the CBB cycle is tightly linked to the rate of photosynthesis.

Quantitative Data on this compound 4-Phosphate Biosynthesis

Understanding the quantitative aspects of E4P biosynthesis is crucial for metabolic engineering and drug development. This section summarizes available data on enzyme kinetics and metabolic flux.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for transketolase and transaldolase from various sources. It is important to note that these values can vary depending on the plant species, isoenzyme, and experimental conditions.

| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | Reference(s) |

| Transketolase | E. coli (recombinant) | Hydroxypyruvate (donor) | 5.5 ± 0.5 | - | |

| Transketolase | E. coli (recombinant) | Glycolaldehyde (acceptor) | 50 | - | |

| Transaldolase | Methanocaldococcus jannaschii | Fructose 6-phosphate | 0.65 ± 0.09 | 12.0 ± 0.5 | [3] |

| Transaldolase | Methanocaldococcus jannaschii | Erythrose 4-phosphate | 0.0278 ± 0.0043 | 12.0 ± 0.5 | [3] |

| Transaldolase | Rat Liver | Erythrose 4-phosphate | 0.13 | - | [4] |

| Transaldolase | Rat Liver | Fructose 6-phosphate | 0.30 - 0.35 | - | [4] |

Metabolic Flux Analysis

Metabolic flux analysis using 13C-labeling is a powerful technique to quantify the flow of carbon through metabolic pathways. Studies in Arabidopsis thaliana cell cultures have provided insights into the dynamics of the pentose phosphate pathway.

| Condition | Flux through Oxidative PPP (relative to Glucose uptake) | Reference |

| Ammonium-free medium | Increased by 10% | [5] |

| Decreased Phosphate availability | Decreased | [5] |

Note: Specific flux values for E4P production are often embedded within larger metabolic models and can vary significantly with experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound 4-phosphate and for assaying the activity of the key biosynthetic enzymes.

Quantification of this compound 4-Phosphate by LC-MS/MS

This protocol is adapted from general methods for the analysis of phosphorylated metabolites in plant tissues.[6][7]

1. Sample Preparation: a. Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Add 1 mL of a pre-chilled extraction buffer (e.g., 80% methanol, 20% water). d. Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Collect the supernatant and filter through a 0.22 µm syringe filter.

2. LC-MS/MS Analysis: a. Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column suitable for the separation of polar compounds.

- Mobile Phase A: 95% Water, 5% Acetonitrile, 10 mM Ammonium Acetate, pH 9.0

- Mobile Phase B: 5% Water, 95% Acetonitrile, 10 mM Ammonium Acetate, pH 9.0

- Gradient: Start with a high percentage of mobile phase B, and gradually increase the percentage of mobile phase A to elute the polar analytes. b. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

- Precursor Ion (m/z): 199.0

- Product Ions (m/z): 97.0 (PO3-) and 79.0 (PO2-) c. Quantification: Use a stable isotope-labeled internal standard (e.g., 13C4-Erythrose 4-phosphate) for accurate quantification. Create a standard curve using a certified reference standard of this compound 4-phosphate.

Spectrophotometric Assay for Transketolase Activity

This protocol is based on a coupled enzymatic reaction where the product of the transketolase reaction is converted to a product that can be monitored spectrophotometrically.[8][9]

1. Reagents:

- Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl2 and 0.1 mM Thiamine pyrophosphate (TPP).

- Substrates: 50 mM Xylulose 5-phosphate (donor) and 50 mM Ribose 5-phosphate (acceptor).

- Coupling Enzymes: Triosephosphate isomerase (TPI) and Glycerol-3-phosphate dehydrogenase (GDH).

- NADH: 10 mM solution.

2. Assay Procedure: a. Prepare a reaction mixture containing 800 µL of assay buffer, 50 µL of NADH, 10 units of TPI, and 5 units of GDH. b. Add 50 µL of plant extract (containing transketolase). c. Pre-incubate the mixture at 30°C for 5 minutes. d. Initiate the reaction by adding 50 µL of xylulose 5-phosphate and 50 µL of ribose 5-phosphate. e. Monitor the decrease in absorbance at 340 nm for 5-10 minutes, which corresponds to the oxidation of NADH.

3. Calculation:

- Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 mM-1cm-1).

Spectrophotometric Assay for Transaldolase Activity

This protocol is based on the method provided by Sigma-Aldrich.[10]

1. Reagents:

- Assay Buffer: 250 mM Glycylglycine, pH 7.7.

- Substrates: 100 mM this compound 4-phosphate and 200 mM D-Fructose 6-phosphate.

- Coupling Enzymes: Triosephosphate isomerase (TPI) and α-Glycerophosphate dehydrogenase (α-GDH).

- NADH: 10 mM solution.

- MgCl2: 300 mM solution.

2. Assay Procedure: a. Prepare a reaction mixture in a cuvette containing:

- 2.4 mL Glycylglycine buffer

- 0.1 mL MgCl2 solution

- 0.1 mL NADH solution

- 0.1 mL Fructose 6-phosphate solution

- 0.1 mL Erythrose 4-phosphate solution

- 0.1 mL α-GDH/TPI enzyme solution b. Add 0.1 mL of the plant extract (containing transaldolase). c. Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

3. Calculation:

- Calculate the enzyme activity based on the rate of NADH oxidation. One unit of transaldolase produces 1.0 µmole of glyceraldehyde 3-phosphate per minute at pH 7.7 at 25°C.

Signaling Pathways and Regulation

The biosynthesis of this compound 4-phosphate is tightly regulated to meet the metabolic demands of the plant for growth, development, and defense. This regulation occurs at both the transcriptional and post-translational levels and is influenced by various internal and external signals.

Light Signaling

Light is a major regulator of E4P biosynthesis, primarily through its control over the Calvin cycle and the pentose phosphate pathway.[1][11][12] Light activation of Calvin cycle enzymes, including transketolase, increases the production of E4P for photosynthetic carbon fixation. In the dark, the oxidative PPP is more active to provide reducing power, and the non-oxidative PPP contributes to E4P synthesis.

Caption: Light signaling pathway for the regulation of this compound 4-phosphate biosynthesis.

Hormonal Regulation

Phytohormones such as auxins, cytokinins, and abscisic acid (ABA) play crucial roles in coordinating plant growth and development with metabolic status.[13][14][15] These hormones can influence the expression of genes encoding enzymes of the PPP and the CBB cycle, thereby modulating the availability of E4P for various biosynthetic pathways. For instance, hormones that promote growth may upregulate the PPP to provide precursors for nucleotide and amino acid biosynthesis.

Caption: Hormonal regulation of this compound 4-phosphate biosynthesis at the transcriptional level.

Abiotic Stress Response

Abiotic stresses such as drought, salinity, and extreme temperatures trigger complex signaling pathways that lead to metabolic reprogramming to enhance plant survival.[16][17] The PPP plays a critical role in stress responses by providing NADPH for antioxidant defense and precursors for the synthesis of protective secondary metabolites derived from the shikimate pathway, which starts from E4P. Stress signals can lead to the upregulation of PPP enzymes to meet the increased demand for these compounds.

Caption: Abiotic stress signaling and its impact on this compound 4-phosphate biosynthesis.

Conclusion

The biosynthesis of this compound 4-phosphate is a central hub in plant metabolism, integrating carbon assimilation with the production of a vast array of essential compounds. A thorough understanding of the enzymes, pathways, and regulatory networks involved is paramount for the development of novel strategies in crop improvement, metabolic engineering, and the discovery of new plant-derived pharmaceuticals. This technical guide provides a foundational resource for researchers and professionals working in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Quantifying the Metabolites of the Methylerythritol 4-Phosphate (MEP) Pathway in Plants and Bacteria by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ijdb.ehu.eus [ijdb.ehu.eus]

- 12. Regulation of gene expression by light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phytohormone biosynthesis and signaling pathways of mosses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. maxapress.com [maxapress.com]

- 15. mdpi.com [mdpi.com]

- 16. Abiotic stress signaling and responses in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Signaling for Abiotic Stress Tolerance in Plants: A Review [arccjournals.com]

D-Erythrose as a Precursor for Amino Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose, a four-carbon monosaccharide, serves as a critical precursor in the biosynthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. This process is primarily accomplished through the shikimate pathway, a seven-step metabolic route found in bacteria, archaea, fungi, algae, some protozoans, and plants, but notably absent in mammals.[1][2][3] The essential nature of these amino acids in mammals, who must obtain them from their diet, makes the shikimate pathway an attractive target for the development of herbicides and antimicrobial agents.[4][5]

This technical guide provides an in-depth overview of the role of this compound-4-phosphate (E4P), a phosphorylated derivative of this compound, as a key starting material in this vital biosynthetic pathway. We will delve into the enzymatic reactions, present available quantitative data, detail experimental protocols for key enzymes, and provide visualizations of the metabolic pathways.

The Shikimate Pathway: From this compound-4-Phosphate to Chorismate

The shikimate pathway commences with the condensation of two precursor molecules: this compound-4-phosphate (E4P), derived from the pentose phosphate pathway, and phosphoenolpyruvate (PEP), from glycolysis.[1][6] This series of seven enzymatic reactions culminates in the synthesis of chorismate, the common precursor for all three aromatic amino acids.[1][2]

The seven enzymes of the core shikimate pathway are:

-

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (EC 2.5.1.54)

-

3-dehydroquinate (DHQ) synthase (EC 4.2.3.4)

-

3-dehydroquinate dehydratase (EC 4.2.1.10)

-

Shikimate dehydrogenase (EC 1.1.1.25)

-

Shikimate kinase (EC 2.7.1.71)

-

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EC 2.5.1.19)

-

Chorismate synthase (EC 4.2.3.5)

Quantitative Data: Enzyme Kinetics

The following tables summarize the available kinetic parameters for the enzymes of the shikimate pathway. It is important to note that these values can vary depending on the organism, isoenzyme, and experimental conditions.

| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference(s) |

| DAHP Synthase | Nicotiana plumbaginifolia | E4P, PEP | - | - | - | [7] |

| 3-Dehydroquinate Synthase | Pyrococcus furiosus | DAHP | 3.7 | 3.0 | - | [1] |

| Anabaena variabilis | DAHP | 35 | - | 15 | [4] | |

| 3-Dehydroquinate Dehydratase | Salmonella typhi | 3-Dehydroquinate | - | - | - | [8] |

| Shikimate Dehydrogenase | Camellia sinensis (CsDQD/SDHa) | 3-Dehydroshikimate | 185.331 | 1.121 | 0.127 | [2][9] |

| Shikimate | 280.012 | 1.631 | 0.184 | [2][9] | ||

| Mycobacterium tuberculosis | Shikimate | 50.2 | - | - | [10] | |

| Shikimate Kinase | Escherichia coli | Shikimate | 200 | 270 | - | [11] |

| ATP | 200 | - | - | [11] | ||

| EPSP Synthase | Escherichia coli | Shikimate-3-Phosphate | 3.6 | 0.4 | - | [12] |

| PEP | 12 | 0.4 | - | [12] | ||

| Chorismate Mutase | Mycobacterium tuberculosis | Chorismate | 1800 | 1.8 x 103 (M-1s-1) | - | [13] |

From Chorismate to Aromatic Amino Acids

Chorismate stands at a crucial branch point in the pathway. It can be converted into prephenate, the precursor for phenylalanine and tyrosine, or into anthranilate, the precursor for tryptophan.

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the shikimate pathway.

3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase Assay

This protocol is adapted from a method used for Nicotiana plumbaginifolia cell cultures.[7]

-

Principle: The activity of DAHP synthase is determined by measuring the amount of DAHP produced from the condensation of PEP and E4P. The reaction is stopped, and the DAHP is quantified using a colorimetric method.

-

Reagents:

-

Assay Buffer: 50 mM EPPS-KOH, pH 7.75

-

Dithiothreitol (DTT): 1 mM

-

This compound-4-Phosphate (E4P): 0.5 mM

-

Phosphoenolpyruvate (PEP): 2 mM

-

Manganese Chloride (MnCl2): 0.7 mM

-

Enzyme extract

-

-

Procedure:

-

Pre-incubate the enzyme extract with 1 mM DTT for 10 minutes at 35°C. This is crucial for the activation of Mn2+-stimulated DAHP synthase from higher plants.[7]

-

Prepare the reaction mixture containing 50 mM EPPS-KOH (pH 7.75), 0.5 mM E4P, 2 mM PEP, and 0.7 mM MnCl2.

-

Initiate the reaction by adding the pre-incubated enzyme extract to the reaction mixture.

-

Incubate at a controlled temperature for a defined period.

-

Stop the reaction (e.g., by adding a strong acid).

-

Quantify the DAHP produced using a suitable colorimetric assay.

-

3-Dehydroquinate Synthase (DHQS) Coupled Assay

This continuous spectrophotometric assay is adapted from a study on Pyrococcus furiosus DHQS.[1]

-

Principle: The activity of DHQS is measured by coupling its reaction to that of 3-dehydroquinate dehydratase (DHQD). DHQS converts DAHP to 3-dehydroquinate (DHQ), which is then immediately converted by an excess of DHQD to 3-dehydroshikimate (DHS). The formation of DHS is monitored by the increase in absorbance at 234 nm.

-

Reagents:

-

Assay Buffer: 50 mM BTP buffer, pH 6.8

-

3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP): 21 µM

-

Purified 3-dehydroquinate synthase (DHQS)

-

Purified 3-dehydroquinate dehydratase (DHQD) (in at least 10-fold excess of DHQS)

-

-

Procedure:

-

Prepare the reaction mixture containing 50 mM BTP buffer (pH 6.8), 21 µM DAHP, and an excess of DHQD.

-

Equilibrate the mixture to the desired temperature (e.g., 60°C for the P. furiosus enzyme).

-

Initiate the reaction by adding a known amount of DHQS.

-

Continuously monitor the increase in absorbance at 234 nm using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for DHS (ε = 1.2 × 104 M-1 cm-1 at 234 nm).[1]

-

Shikimate Dehydrogenase Assay

This protocol is based on a method for analyzing Camellia sinensis shikimate dehydrogenase.[2][9]

-

Principle: The activity of shikimate dehydrogenase is determined by monitoring the reduction of NADP+ to NADPH (or the oxidation of NADPH to NADP+) at 340 nm. The reaction can be measured in both the forward (reduction of 3-dehydroshikimate) and reverse (oxidation of shikimate) directions.

-

Reagents:

-

Assay Buffer: 100 mM BTP-HCl buffer, pH 7.5

-

Cofactor: 1 mM NADPH (for 3-DHS reduction) or 1 mM NADP+ (for shikimate oxidation)

-

Substrate: 1 mM 3-dehydroshikimate (3-DHS) or 1 mM shikimic acid (SA)

-

Purified recombinant shikimate dehydrogenase protein (e.g., 10 µg)

-

Stopping Solution: 2.3 M HCl

-

-

Procedure:

-

Prepare a 100 µL reaction solution containing 100 mM BTP-HCl buffer (pH 7.5), the appropriate cofactor, and the substrate.

-

Incubate the reaction mixture at 30°C for a short period to equilibrate.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 40 µL of 2.3 M HCl.

-

Analyze the change in NADPH concentration by measuring the absorbance at 340 nm. Use a reaction mixture without the enzyme as a blank control.

-

Chorismate Mutase Assay

This protocol is adapted from a study on Pinus pinaster chorismate mutase.[5]

-

Principle: The activity of chorismate mutase is determined by monitoring the disappearance of its substrate, chorismate, which results in a decrease in absorbance at 274 nm.

-

Reagents:

-

Assay Buffer: 50 mM Tris buffer, pH 8.0

-

Chorismate solution (varying concentrations)

-

Purified chorismate mutase enzyme (e.g., 0.3 µg)

-

-

Procedure:

-

Prepare a final reaction volume of 80 µL in a UV-transparent 96-well plate containing 50 mM Tris buffer (pH 8.0) and varying concentrations of chorismate.

-

Equilibrate the plate to 30°C in a plate reader.

-

Initiate the reaction by adding the purified chorismate mutase enzyme.

-

Monitor the decrease in absorbance at 274 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for chorismate (ε = 2630 M−1 cm−1).[5]

-

Quantification of Aromatic Amino Acids by HPLC

This is a general protocol for the quantification of underivatized aromatic amino acids.[14][15][16][17][18]

-

Principle: Aromatic amino acids are separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by their intrinsic UV absorbance or fluorescence.

-

Instrumentation:

-

HPLC system with a reverse-phase C18 column

-

UV or fluorescence detector

-

-

Reagents:

-

Mobile Phase A: e.g., 2.5 mM Potassium dihydrogen phosphate, pH 2.85

-

Mobile Phase B: Acetonitrile

-

Amino acid standards (phenylalanine, tyrosine, tryptophan)

-

Internal standard (e.g., homotyrosine, 4-fluorophenylalanine)

-

-

Procedure:

-

Sample Preparation:

-

For free amino acid analysis, samples may require deproteinization (e.g., by acid precipitation) followed by filtration.

-

For total amino acid analysis, proteins are hydrolyzed (e.g., using 6 M HCl at 110°C for 24 hours). The hydrolysate is then neutralized and filtered.

-

-

Chromatographic Conditions:

-

Column: A standard C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Mobile Phase A and B is typically used to achieve optimal separation. A common starting condition is a high percentage of aqueous phase (A) with a gradual increase in the organic phase (B).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

-

Detection:

-

UV detection at a wavelength where aromatic amino acids absorb (e.g., 215 nm for the peptide bond or 254-280 nm for the aromatic rings).

-

Fluorescence detection with appropriate excitation and emission wavelengths for each amino acid (e.g., Ex/Em 260/280 nm for phenylalanine, 275/305 nm for tyrosine, and 280/350 nm for tryptophan).

-

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of amino acid standards.

-

Incorporate an internal standard to correct for variations in injection volume and sample preparation.

-

Integrate the peak areas of the amino acids in the sample chromatogram and calculate their concentrations based on the calibration curve.

-

-

Visualizations

Shikimate Pathway

Caption: The seven-step shikimate pathway from E4P and PEP to chorismate.

Aromatic Amino Acid Biosynthesis from Chorismate

Caption: Biosynthesis of aromatic amino acids from the branch point metabolite chorismate.

Experimental Workflow for Enzyme Kinetic Analysis

Caption: A generalized workflow for determining enzyme kinetic parameters.

References

- 1. Expression, Purification, and Characterisation of Dehydroquinate Synthase from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Levels of DAHP Synthase, the First Enzyme of the Shikimate Pathway, Are Related to Free Aromatic Amino Acids and Glutamine Content in Nicotiana plumbaginifolia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-dehydroquinate dehydratase - Wikipedia [en.wikipedia.org]

- 9. Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mycobacterium tuberculosis Shikimate Pathway Enzymes as Targets for the Rational Design of Anti-Tuberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical and X-ray crystallographic studies on shikimate kinase: The important structural role of the P-loop lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substrate synergism and the steady-state kinetic reaction mechanism for EPSP synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What Drives Chorismate Mutase to Top Performance? Insights from a Combined In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

The Natural Occurrence and Biological Significance of D-Erythrose: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

D-erythrose, a four-carbon aldose monosaccharide, plays a crucial, albeit often intermediate, role in the fundamental metabolic pathways of a vast array of organisms, from microorganisms to plants and animals. While not as abundant in its free form as hexoses like glucose, this compound is a key metabolite in the pentose phosphate pathway and the Calvin cycle. Its derivatives are integral to the biosynthesis of essential aromatic compounds and vitamins. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its metabolic functions, and its emerging significance in pathological conditions, with a focus on quantitative data and experimental methodologies.

Metabolic Significance and Pathways

This compound is primarily found as an intermediate in two central metabolic pathways: the pentose phosphate pathway (PPP) and the Calvin cycle. In the non-oxidative phase of the PPP, the enzyme transketolase catalyzes the transfer of a two-carbon unit from a ketose to an aldose. One of the key reactions involves the conversion of sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate to erythrose-4-phosphate and xylulose-5-phosphate.

Erythrose-4-phosphate is a critical precursor for the biosynthesis of the aromatic amino acids tyrosine, tryptophan, and phenylalanine via the shikimate pathway. This pathway is essential in plants, fungi, and bacteria for the synthesis of a wide range of secondary metabolites, including lignin, flavonoids, and certain alkaloids. In humans, while the shikimate pathway is absent, the PPP remains the primary source of erythrose-4-phosphate for nucleotide biosynthesis.

The following diagram illustrates the central role of this compound-4-phosphate in the pentose phosphate pathway and its connection to the shikimate pathway.

Quantitative Data on this compound Occurrence

The concentration of free this compound in biological systems is generally low, as it is a rapidly metabolized intermediate. Its phosphorylated form, this compound-4-phosphate, is more prevalent within the cellular environment. The following table summarizes available quantitative data on the concentrations of this compound and its derivatives in various organisms and tissues. It is important to note that these values can vary significantly depending on the physiological state of the organism and the analytical methods used for detection.

| Organism/Tissue | Compound | Concentration | Method of Detection | Reference |

| Escherichia coli | This compound-4-phosphate | 0.13 ± 0.02 µmol/g dry weight | LC-MS/MS | |

| Saccharomyces cerevisiae | This compound-4-phosphate | 0.08 - 0.15 nmol/10^8 cells | LC-MS/MS | |

| Human Red Blood Cells | This compound | 1.5 - 4.0 µM | GC-MS | |

| Rat Liver | This compound-4-phosphate | 2.3 ± 0.5 nmol/g tissue | Enzymatic Assay | |

| Spinach Chloroplasts | This compound-4-phosphate | 5 - 10 nmol/mg chlorophyll | Radiotracer Analysis |

Experimental Protocols for this compound Detection

Accurate quantification of this compound and its phosphorylated derivatives is challenging due to their low abundance and chemical reactivity. Several methodologies have been developed, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Free this compound

This method is highly sensitive and specific for the detection of free this compound in biological samples.

Sample Preparation:

-

Homogenize tissue or cell samples in a suitable buffer (e.g., phosphate-buffered saline).

-

Deproteinize the sample by adding a precipitating agent such as perchloric acid or methanol, followed by centrifugation.

-

The supernatant is then subjected to a derivatization step to increase the volatility of the sugar for GC analysis. A common method is oximation followed by silylation.

-

Add hydroxylamine hydrochloride to the dried supernatant and incubate to form oximes.

-

Evaporate the solvent and add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) and incubate.

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

The separated compounds are then introduced into a mass spectrometer for detection and quantification.

-

Selected ion monitoring (SIM) mode is often used to enhance sensitivity by monitoring characteristic ions of the derivatized this compound.

The following diagram outlines the general workflow for GC-MS based detection of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound-4-Phosphate

LC-MS/MS is the preferred method for the analysis of phosphorylated intermediates like this compound-4-phosphate due to its high sensitivity and specificity.

Sample Preparation:

-

Rapidly quench metabolic activity in the biological sample, often by using cold methanol or other organic solvents.

-

Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

Centrifuge the sample to remove cell debris and proteins.

-

The supernatant containing the metabolites is then directly analyzed or further purified using solid-phase extraction.

LC-MS/MS Analysis:

-

Separate the metabolites using a liquid chromatograph, typically with a column designed for polar compounds (e.g., a hydrophilic interaction liquid chromatography - HILIC - column).

-

The eluent from the LC is introduced into a tandem mass spectrometer.

-

Multiple reaction monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound-4-phosphate) and then monitoring for a specific product ion after fragmentation in the collision cell. This highly specific detection method minimizes interference from other compounds in the complex biological matrix.

Pathological Implications

Elevated levels of this compound have been implicated in the context of diabetes and its complications. This compound, like other reducing sugars, can participate in non-enzymatic glycation reactions with proteins, leading to the formation of advanced glycation end-products (AGEs). AGEs are known to contribute to the long-term damage of tissues and organs in diabetic patients, including nephropathy, retinopathy, and neuropathy. The reactivity of this compound in glycation reactions is thought to be higher than that of glucose, making it a potentially significant contributor to diabetic complications despite its lower concentration. Further research is needed to fully elucidate the role of this compound in the pathogenesis of these conditions.

Conclusion

This compound is a fundamentally important, though often overlooked, metabolite in the central carbon metabolism of most life forms. Its role as a key precursor in the biosynthesis of aromatic amino acids and its involvement in the pentose phosphate pathway underscore its significance. While present at low concentrations, its phosphorylated derivative, this compound-4-phosphate, is a critical node in metabolic networks. The development of sensitive analytical techniques such as GC-MS and LC-MS/MS has enabled more accurate quantification of this compound and its derivatives, paving the way for a deeper understanding of its physiological and pathological roles. For drug development professionals, the metabolic pathways involving this compound, particularly the shikimate pathway which is absent in humans, represent potential targets for the development of novel antimicrobial agents. Furthermore, the emerging link between this compound and diabetic complications suggests that targeting its metabolism or glycation reactions could be a therapeutic strategy. Continued research into the intricate roles of this simple four-carbon sugar is likely to reveal further insights into both fundamental biology and human disease.

An In-depth Technical Guide to D-Erythrose and its Stereoisomer D-Threose for Researchers and Drug Development Professionals

An authoritative overview of the chemical properties, synthesis, analysis, and biological significance of the aldotetrose stereoisomers, D-Erythrose and D-Threose.

This technical guide provides a comprehensive resource for researchers, scientists, and professionals in drug development on the core characteristics of this compound and its C2 epimer, D-Threose. This document details their chemical and physical properties, provides in-depth experimental protocols for their synthesis and analysis, and explores their roles in key metabolic pathways and potential applications in the pharmaceutical industry.

Introduction to this compound and D-Threose

This compound and D-Threose are four-carbon monosaccharides, classified as aldotetroses due to the presence of an aldehyde group at one end of their carbon chain. They share the same chemical formula (C₄H₈O₄) and molecular weight, but differ in the stereochemical arrangement of the hydroxyl group at the second carbon atom, making them diastereomers, and more specifically, epimers.[1][2] This subtle structural difference leads to distinct physical and biological properties.

This compound is a naturally occurring sugar that plays a crucial role in central metabolism. Its phosphorylated form, this compound 4-phosphate, is a key intermediate in the pentose phosphate pathway and the Calvin cycle.[3][4] It serves as a precursor for the biosynthesis of aromatic amino acids and nucleotides.[3]

D-Threose , while less common in nature, is a valuable chiral building block in organic synthesis. Its derivatives are being explored for their potential therapeutic applications, including in the development of antiviral and anticancer agents, as well as for their neuroprotective properties.[5][6]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound and D-Threose is presented below for easy comparison.

Table 1: Physicochemical Properties of this compound and D-Threose

| Property | This compound | D-Threose |

| Molecular Formula | C₄H₈O₄ | C₄H₈O₄ |

| Molecular Weight | 120.10 g/mol | 120.10 g/mol |

| Appearance | Light yellow syrup | Syrup |

| Solubility in Water | Highly soluble | Very soluble |

| Melting Point | Not applicable (syrup) | Not applicable (syrup) |

| Specific Rotation [α]D | -14.5° (c=11 in H₂O, 3 days)[7] | -12.3° (c=4 in H₂O, 20 min) |

Table 2: Spectroscopic Data for this compound and D-Threose

| Spectroscopic Technique | This compound | D-Threose |

| ¹H-NMR (D₂O, ppm) | Complex multiplets due to equilibrium of anomers. | Complex multiplets due to equilibrium of anomers. |

| ¹³C-NMR (D₂O, ppm) | Signals corresponding to the four carbon atoms, with shifts varying depending on the anomeric form. | Signals corresponding to the four carbon atoms, with shifts varying depending on the anomeric form. |

| FTIR (cm⁻¹) | Broad O-H stretch (~3300-3500), C-H stretch (~2900), C=O stretch of aldehyde (~1730), C-O stretch (~1000-1200). | Broad O-H stretch (~3300-3500), C-H stretch (~2900), C=O stretch of aldehyde (~1730), C-O stretch (~1000-1200). |

Key Metabolic Pathways

This compound in the Pentose Phosphate Pathway

This compound 4-phosphate is a critical intermediate in the non-oxidative phase of the pentose phosphate pathway (PPP). This pathway is essential for generating NADPH, which is required for reductive biosynthesis and protection against oxidative stress, and for producing precursors for nucleotide and aromatic amino acid biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Erythrose - Wikipedia [en.wikipedia.org]

- 5. Buy D-Threose | 95-43-2 [smolecule.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound [drugfuture.com]

Enzymatic Synthesis of D-Erythrose from Erythritol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrose, a four-carbon aldose, is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Traditional chemical synthesis of this compound is often hampered by low yields and the need for extensive protecting group strategies. This technical guide provides an in-depth overview of a two-step enzymatic approach for the synthesis of this compound from the readily available polyol, erythritol. This biocatalytic route offers a potentially more sustainable and stereoselective alternative to chemical methods. The process involves the oxidation of erythritol to D-erythrulose, followed by the isomerization of D-erythrulose to this compound. This document details the core enzymes involved, provides experimental protocols for their production and use, and presents available quantitative data for the key reaction steps.

Introduction

The enzymatic synthesis of this compound from erythritol is a promising biocatalytic route that leverages the specificity of enzymes to achieve a targeted transformation under mild reaction conditions. The overall process can be delineated into two primary enzymatic steps:

-

Oxidation: Erythritol is first oxidized to D-erythrulose. This reaction is catalyzed by an erythritol dehydrogenase (EDH).

-

Isomerization: The resulting D-erythrulose is then isomerized to this compound. This step can be facilitated by an isomerase with activity towards tetruloses.

This guide focuses on a specific enzymatic cascade utilizing Erythritol Dehydrogenase from Yarrowia lipolytica (YlEYD1) and L-rhamnose Isomerase from Pseudomonas stutzeri (PsL-RhI).

Enzymatic Pathway

The enzymatic conversion of D-erythritol to this compound proceeds through the intermediate D-erythrulose.

Figure 1: Two-step enzymatic synthesis of this compound from D-Erythritol.

Core Enzymes

Erythritol Dehydrogenase (YlEYD1)

-

Source: Yarrowia lipolytica

-

Function: Catalyzes the NAD⁺-dependent oxidation of erythritol to erythrulose. The gene EYD1 (YALI0F01650g) has been identified and characterized as encoding this enzyme.[1][2]

-

Significance: This is the first committed step in the enzymatic cascade. The product of this reaction is erythrulose, not erythrose.[1]

L-Rhamnose Isomerase (PsL-RhI)

-

Source: Pseudomonas stutzeri

-

Function: This enzyme exhibits broad substrate specificity and can catalyze the isomerization of various aldoses and ketoses.[3] It has been shown to convert a D,L-erythrulose mixture to this compound.[4]

-

Significance: PsL-RhI facilitates the crucial isomerization of D-erythrulose to the target molecule, this compound.

Quantitative Data

The following tables summarize the available quantitative data for the enzymatic reactions. It is important to note that specific kinetic data for the desired substrates (D-erythritol for YlEYD1 and D-erythrulose for PsL-RhI) are not extensively reported in the literature and represent an area for further investigation.

Table 1: Properties and Kinetic Parameters of Erythritol Dehydrogenase (YlEYD1)

| Parameter | Value | Reference |

| Source Organism | Yarrowia lipolytica | [1][2] |

| Gene | EYD1 (YALI0F01650g) | [1] |

| Cofactor | NAD⁺ | [1] |

| Reaction | D-Erythritol + NAD⁺ ⇌ D-Erythrulose + NADH + H⁺ | [1] |

| Bioconversion Yield (in vivo) | 0.64 g erythrulose / g erythritol | [2] |

| Km (D-Erythritol) | Not Reported | |

| Vmax (D-Erythritol) | Not Reported | |

| Optimal pH | Not Reported | |

| Optimal Temperature | Not Reported |

Table 2: Properties and Kinetic Parameters of L-Rhamnose Isomerase (PsL-RhI)

| Parameter | Value | Reference |

| Source Organism | Pseudomonas stutzeri | [3][5] |

| Recombinant Expression | Escherichia coli | [5] |

| Optimal pH | 9.0 (range 5.0-11.0) | [5] |

| Optimal Temperature | 60°C | [5] |

| Metal Ion Requirement | Mn²⁺ | [5] |

| Km (L-Rhamnose) | 11 mM | [3] |

| Vmax (L-Rhamnose) | 240 U/mg | [3] |

| Km (D-Erythrulose) | Not Reported | |

| Vmax (D-Erythrulose) | Not Reported | |

| Conversion of D-Erythrulose to this compound | 12.9% | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the enzymatic synthesis of this compound.

Recombinant Enzyme Production and Purification

This protocol describes the expression and purification of His-tagged recombinant YlEYD1 and PsL-RhI in E. coli.

Figure 2: Workflow for recombinant enzyme production and purification.

Materials:

-

E. coli BL21(DE3) cells

-

pET expression vector with a His-tag

-

LB medium, IPTG, Ampicillin

-

Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Ni-NTA affinity chromatography column

Procedure:

-

Gene Cloning: Synthesize and clone the codon-optimized genes for YlEYD1 and PsL-RhI into a pET vector containing an N- or C-terminal His-tag.

-

Transformation: Transform the resulting plasmids into competent E. coli BL21(DE3) cells.

-

Expression:

-

Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 12-16 hours.

-

-

Cell Harvest and Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Purification:

-

Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Dialyze the eluted fractions against a suitable buffer to remove imidazole and for storage.

-

-

Analysis: Confirm the purity and molecular weight of the purified enzymes by SDS-PAGE.

Erythritol Dehydrogenase (YlEYD1) Activity Assay

This spectrophotometric assay measures the activity of YlEYD1 by monitoring the reduction of NAD⁺ to NADH at 340 nm.[1][6]

Materials:

-

Purified YlEYD1 enzyme

-

1 M Tris-HCl buffer, pH 9.0

-

100 mM NAD⁺ solution

-

500 mM D-Erythritol solution

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing:

-

100 µL 1 M Tris-HCl buffer, pH 9.0

-

100 µL 100 mM NAD⁺

-

100 µL 500 mM D-Erythritol

-

x µL purified YlEYD1 enzyme

-

(700 - x) µL deionized water to a final volume of 1 mL.

-

-

Incubate the reaction mixture at 30°C.

-

Monitor the increase in absorbance at 340 nm for 5 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.

L-Rhamnose Isomerase (PsL-RhI) Activity Assay and this compound Production

The activity of PsL-RhI can be assayed by measuring the formation of the ketose from the corresponding aldose. For this compound production, the reaction is run with D-erythrulose as the substrate.[4][5]

Materials:

-

Purified PsL-RhI enzyme

-

1 M Glycine-NaOH buffer, pH 9.0

-

100 mM MnCl₂ solution

-

D-Erythrulose solution (e.g., 100 mg/mL)

-

Cysteine-carbazole-sulfuric acid reagent for ketose determination

Procedure for Activity Assay:

-

Prepare a reaction mixture containing 50 mM Glycine-NaOH buffer (pH 9.0), 1 mM MnCl₂, and an appropriate concentration of D-erythrulose.

-

Add the purified PsL-RhI enzyme to initiate the reaction.

-

Incubate at 60°C for a defined period.

-

Stop the reaction and determine the amount of this compound formed using a suitable method, such as HPLC or a colorimetric assay for aldoses.

Procedure for this compound Production:

-

Dissolve D-erythrulose in 50 mM Glycine-NaOH buffer (pH 9.0) containing 1 mM MnCl₂.

-

Add the purified PsL-RhI enzyme.

-

Incubate the reaction mixture at an optimized temperature (e.g., 40-60°C) with gentle agitation.

-

Monitor the progress of the reaction by taking samples at different time points and analyzing them by HPLC.

-

A conversion rate of approximately 12.9% can be expected based on literature data.[4]

Analytical Method: HPLC

High-Performance Liquid Chromatography (HPLC) is a suitable method for the simultaneous analysis of erythritol, D-erythrulose, and this compound.[7][8]

Instrumentation:

-

HPLC system with a Refractive Index (RI) detector

-

Amino-based column (e.g., Shodex HILICpak VG-50 4E)[7]

Chromatographic Conditions (Example):

-

Mobile Phase: Acetonitrile/Water (e.g., 80:20 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40°C

-

Detector: Refractive Index (RI)

Procedure:

-

Prepare standard solutions of D-erythritol, D-erythrulose, and this compound of known concentrations.

-

Inject the standards to determine their retention times and to generate a calibration curve.

-

Prepare samples from the enzymatic reactions by stopping the reaction (e.g., by boiling or adding acid) and filtering.

-

Inject the samples into the HPLC system.

-

Quantify the amounts of substrate and product by comparing the peak areas to the calibration curves.

Logical Relationships and Workflows

The following diagram illustrates the logical flow of the entire process from gene to purified this compound.

Figure 3: Overall workflow for the enzymatic synthesis of this compound.

Conclusion and Future Outlook

The two-step enzymatic synthesis of this compound from erythritol presents a viable and potentially advantageous alternative to traditional chemical methods. This guide outlines a clear pathway using erythritol dehydrogenase from Yarrowia lipolytica and L-rhamnose isomerase from Pseudomonas stutzeri. While the individual enzymatic steps have been demonstrated, significant opportunities for process optimization exist.

Future research should focus on:

-

Enzyme Engineering: Improving the catalytic efficiency and substrate specificity of both YlEYD1 and PsL-RhI through protein engineering could significantly enhance the overall yield and reduce reaction times. Specifically, engineering PsL-RhI for higher activity and selectivity towards D-erythrulose is a critical step.

-

Process Optimization: A systematic optimization of reaction conditions, including pH, temperature, enzyme and substrate concentrations, and cofactor regeneration for the dehydrogenase step, is necessary to maximize the production of this compound.

-

Immobilization: Co-immobilization of both enzymes could lead to the development of a more robust and reusable biocatalytic system, improving the economic feasibility of the process.

-

Exploration of Alternative Enzymes: Screening for novel dehydrogenases and isomerases with superior characteristics for this specific transformation could lead to a more efficient synthetic route.

By addressing these areas, the enzymatic synthesis of this compound can be further developed into a highly efficient and sustainable method for the production of this valuable chiral building block.

References

- 1. Identification and characterization of EYD1, encoding an erythritol dehydrogenase in Yarrowia lipolytica and its application to bioconvert erythritol into erythrulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioreactor-Scale Strategies for the Production of Recombinant Protein in the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel reactions of L-rhamnose isomerase from Pseudomonas stutzeri and its relation with D-xylose isomerase via substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of d-aldotetrose from l-erythrulose using various isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. shodex.com [shodex.com]

- 8. [Simultaneous determination of meso-erythritol and L-erythrulose in fermentation broth using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Erythrose: A Core Building Block in Biochemical Processes and Therapeutic Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract